4-(4-Bromophenyl)-5,6-dimethylpyrimidin-2-amine
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Overview
Description
4-(4-Bromophenyl)-5,6-dimethylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5,6-dimethylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 2,4-pentanedione.
Condensation Reaction: 4-bromobenzaldehyde undergoes a condensation reaction with 2,4-pentanedione in the presence of ammonium acetate to form 4-(4-bromophenyl)-5,6-dimethylpyrimidine.
Amination: The resulting 4-(4-bromophenyl)-5,6-dimethylpyrimidine is then subjected to an amination reaction using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-5,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(4-Bromophenyl)-5,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic effects against cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5,6-dimethylpyrimidine: Lacks the amine group, making it less reactive in certain biological contexts.
4-(4-Bromophenyl)-2-aminopyrimidine: Lacks the dimethyl substitutions, which may affect its chemical reactivity and biological activity.
Uniqueness
4-(4-Bromophenyl)-5,6-dimethylpyrimidin-2-amine is unique due to the presence of both the bromophenyl group and dimethyl substitutions on the pyrimidine ring
Properties
CAS No. |
913322-61-9 |
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Molecular Formula |
C12H12BrN3 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12BrN3/c1-7-8(2)15-12(14)16-11(7)9-3-5-10(13)6-4-9/h3-6H,1-2H3,(H2,14,15,16) |
InChI Key |
LGITZPCGDHPVRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C2=CC=C(C=C2)Br)N)C |
Origin of Product |
United States |
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